molecular formula C16H19N3O3 B5804999 3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide

3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide

Cat. No.: B5804999
M. Wt: 301.34 g/mol
InChI Key: TWIKNIXKKRPUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione moiety linked to a piperidine ring, which contributes to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide typically involves the coupling of a pyrrolidine-2,5-dione derivative with a piperidine derivative under specific reaction conditions. One common method involves the use of solid LiAlH4 as a reductive agent to reduce nitriles to amines, followed by coupling reactions . The reaction progress is often monitored by HPLC, and the excess reductive agent is neutralized with NaOH at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include LiAlH4 for reduction, oxidizing agents like KMnO4 for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide is unique due to its specific combination of a pyrrolidine-2,5-dione moiety with a piperidine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c17-16(22)11-4-5-12(18-8-2-1-3-9-18)13(10-11)19-14(20)6-7-15(19)21/h4-5,10H,1-3,6-9H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIKNIXKKRPUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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